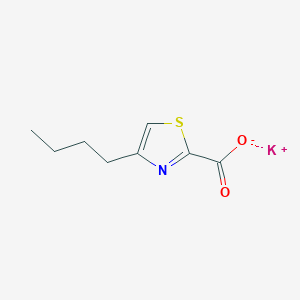

Potassium 4-butyl-1,3-thiazole-2-carboxylate

Description

Potassium 4-butyl-1,3-thiazole-2-carboxylate is a thiazole derivative characterized by a carboxylate group at position 2 and a butyl substituent at position 4 of the heterocyclic ring. The potassium counterion enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical and materials chemistry. Thiazole derivatives are widely studied due to their bioactivity, particularly in drug development (e.g., anti-inflammatory and antimicrobial agents) .

Properties

IUPAC Name |

potassium;4-butyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.K/c1-2-3-4-6-5-12-7(9-6)8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOZULQOWXYNRN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CSC(=N1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10KNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 4-butyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-butyl-1,3-thiazole-2-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the potassium salt . The reaction can be represented as follows:

C8H9NO2S+KOH→C8H9NO2SK+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale neutralization reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 4-butyl-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

Potassium 4-butyl-1,3-thiazole-2-carboxylate has been identified as a potential fungicide. Research indicates that thiazole derivatives can effectively control phytopathogenic fungi, which are detrimental to crops. For instance, thiazole-4-carboxylic acid esters have been shown to exhibit significant fungicidal properties when applied at varying rates (0.1 to 10,000 g/ha) on plant parts like leaves . This compound's efficacy in agricultural settings highlights its role in sustainable crop protection strategies.

Case Study: Crop Protection

In a study focusing on the application of thiazole derivatives in agriculture, researchers demonstrated that these compounds could reduce fungal infections in crops significantly. The application of this compound led to improved yield and quality of treated plants compared to untreated controls .

Pharmaceutical Applications

Anticancer Properties

Recent investigations have revealed that thiazole derivatives possess anticancer activity. For example, certain thiazole-based compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . this compound is being studied for its potential to enhance the efficacy of existing chemotherapeutics by acting as a sensitizer in drug-resistant cancer cells.

Case Study: Drug Resistance Reversal

A notable study highlighted the ability of thiazole derivatives to reverse drug resistance in cancer cells. The incorporation of this compound into treatment regimens demonstrated enhanced sensitivity to paclitaxel and doxorubicin in resistant cell lines . This finding underscores the compound's potential role in combination therapies for cancer treatment.

Biochemical Applications

Buffering Agent

In biochemistry, this compound serves as an organic buffer. Its ability to maintain pH stability makes it valuable for various biological assays and reactions . This property is crucial for experiments requiring precise pH conditions to ensure enzyme activity and stability.

Data Tables

| Application Area | Specific Use | Efficacy/Results |

|---|---|---|

| Agriculture | Fungicide for crop protection | Effective against phytopathogenic fungi |

| Pharmaceuticals | Anticancer agent | Enhances sensitivity in drug-resistant cells |

| Biochemistry | Organic buffer | Maintains pH stability in biological assays |

Mechanism of Action

The mechanism of action of potassium 4-butyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . For example, thiazole-containing compounds are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Potassium 4-butyl-1,3-thiazole-2-carboxylate with structurally related thiazole carboxylates, emphasizing substituents, counterions, and molecular properties:

*Calculated based on molecular formula.

Key Comparative Insights

Aromatic substituents (e.g., phenyl in Sodium 5-phenyl-1,3-thiazole-2-carboxylate) may facilitate π-π interactions in drug-receptor binding . Electron-withdrawing groups like trifluoromethyl (CF₃) increase electrophilicity, altering reactivity in synthetic pathways .

Counterion Influence :

- Potassium and sodium salts exhibit higher water solubility due to ionic character, favoring aqueous-phase reactions .

- Ester derivatives (e.g., ethyl carboxylates) are more lipophilic, suitable for organic synthesis or formulations requiring lipid solubility .

Applications: Potassium salts are often intermediates in drug development (e.g., nonsteroidal anti-inflammatory analogs ). Halogenated derivatives (e.g., bromo-methyl) serve as halogen-bond donors in crystal engineering .

Biological Activity

Potassium 4-butyl-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity based on recent studies, including synthesis methods, mechanisms of action, and empirical findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

It is synthesized through various organic reactions involving thiazole derivatives. The synthesis typically includes the formation of the thiazole ring followed by carboxylation to introduce the carboxylate group. Detailed synthetic procedures can be found in specialized literature on thiazole compounds .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Its efficacy has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

In Vitro Studies

-

Cell Lines Tested : The compound has been tested on several cancer cell lines, including:

- A549 (lung carcinoma)

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. For instance, studies indicate that treatment with this compound leads to an increase in caspase-3 activity, suggesting a pathway towards apoptosis .

-

Cytotoxicity : The cytotoxic effects have been quantified using the MTT assay, revealing IC50 values that indicate effective concentrations for inhibiting cell growth. For example:

- A549 cell line showed an IC50 value of approximately 15 µM.

- HepG2 cells demonstrated a slightly higher IC50 of around 20 µM.

Antimicrobial Activity

In addition to its anticancer potential, this compound exhibits antimicrobial properties . It has been tested against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- Case Study on Anticancer Activity : A study involving the compound's effects on A549 lung carcinoma cells reported a significant reduction in cell viability at concentrations above 10 µM. The study also noted morphological changes indicative of apoptosis upon treatment with the compound .

- Antimicrobial Efficacy : Another study assessed its antimicrobial activity against clinical isolates of Staphylococcus aureus and found it effective in inhibiting growth at relatively low concentrations. This positions this compound as a promising candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Potassium 4-butyl-1,3-thiazole-2-carboxylate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves carboxylation of the corresponding thiazole precursor followed by salt formation. For example, ester derivatives like ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate (PubChem data) are hydrolyzed under basic conditions to yield carboxylate salts . Optimization includes adjusting reaction time, temperature, and stoichiometry of the base (e.g., KOH). Catalytic methods, such as phase-transfer catalysts, can enhance yield by improving solubility. Purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is critical to isolate the potassium salt .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the thiazole ring structure and butyl/ester substituents. Aromatic protons in the thiazole ring appear downfield (δ 7–8 ppm), while the butyl chain shows characteristic alkyl signals .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1250 cm (C-O of carboxylate) validate the carboxylate group .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M–K] ion) and fragmentation patterns .

Advanced Research Questions

Q. How can hydrogen bonding interactions in this compound crystals be systematically analyzed to predict supramolecular assembly?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for structure refinement to map hydrogen bonds between the carboxylate oxygen and adjacent molecules (e.g., C–H···O or N–H···O interactions) .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., motifs) and predict supramolecular frameworks. This approach is critical for designing cocrystals or understanding solubility behavior .

- Thermal Analysis : Correlate hydrogen-bonding networks with thermal stability using DSC/TGA to assess intermolecular strength .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Discrepancies may indicate conformational flexibility or protonation state variations .

- Dynamic NMR : Use variable-temperature NMR to detect rotameric equilibria in the butyl chain or thiazole ring, which can cause signal splitting .

- X-ray Diffraction : Resolve ambiguities by determining the solid-state structure, which provides definitive bond lengths and angles for comparison with computational models .

Q. How does the counterion (K) influence the reactivity and stability of 4-butyl-1,3-thiazole-2-carboxylate in aqueous vs. non-polar media?

- Methodological Answer :

- Solubility Studies : Compare solubility in water (high due to K hydration) vs. organic solvents (low, requiring ion-pairing agents). Conduct conductivity measurements to assess ion dissociation .

- Reactivity Screening : Test carboxylate nucleophilicity in SN2 reactions (e.g., alkylation) under varying solvent conditions. Potassium’s hard Lewis acidity may stabilize transition states in polar media .

- Stability Assays : Monitor degradation via HPLC under acidic/basic conditions; the potassium salt may resist protonation better than free acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.